11,11-DIMETHYL-8-(4-METHYLPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
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Overview
Description
11,11-DIMETHYL-8-(4-METHYLPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound with the molecular formula C25H24N2O This compound is notable for its unique structure, which includes a cyclohexane ring fused to a phenanthroline system, and is substituted with a 4-methylphenyl group and two methyl groups at the 11th position
Preparation Methods
The synthesis of 11,11-DIMETHYL-8-(4-METHYLPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the cyclization of appropriate precursors under specific conditionsIndustrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using catalysts and controlled reaction environments .
Chemical Reactions Analysis
11,11-DIMETHYL-8-(4-METHYLPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include hydrogen gas with catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Mechanism of Action
The mechanism by which 11,11-DIMETHYL-8-(4-METHYLPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be specific to the context of its use, such as inhibiting a particular enzyme or binding to a receptor .
Comparison with Similar Compounds
Similar compounds to 11,11-DIMETHYL-8-(4-METHYLPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE include other phenanthroline derivatives and cyclohexane-fused systems. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. For example, compounds like 11,11-DIMETHYL-8-(2-METHYLPHENYL)-8,10,11,12-TETRAHYDROBENZO[A][4,7]PHENANTHROLIN-9(7H)-ONE have similar core structures but different substituents, which can affect their behavior in chemical reactions and applications .
Properties
IUPAC Name |
11,11-dimethyl-8-(4-methylphenyl)-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-15-6-8-16(9-7-15)24-23-18(13-25(2,3)14-21(23)28)22-17-5-4-12-26-19(17)10-11-20(22)27-24/h4-12,24,27H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZWWSOLJKTNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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